molecular formula C16H16N4O2S B7336734 3-[5-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-1,3,4-thiadiazol-2-yl]-1,2-oxazole

3-[5-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-1,3,4-thiadiazol-2-yl]-1,2-oxazole

Cat. No.: B7336734
M. Wt: 328.4 g/mol
InChI Key: NDUSXQDVIMTNBB-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-1,3,4-thiadiazol-2-yl]-1,2-oxazole is a chemical compound that has been the subject of scientific research for its potential therapeutic applications.

Mechanism of Action

The compound is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells, the transmission of nerve signals in the brain, and the replication of viruses.
Biochemical and Physiological Effects:
Studies have shown that the compound can induce apoptosis (programmed cell death) in cancer cells, reduce inflammation in the brain, and inhibit the replication of certain viruses.

Advantages and Limitations for Lab Experiments

The compound has several advantages for use in lab experiments such as its high potency, selectivity, and stability. However, its limitations include its low solubility in water and its potential toxicity at high doses.

Future Directions

Future research on 3-[5-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-1,3,4-thiadiazol-2-yl]-1,2-oxazole could focus on its potential use as a therapeutic agent for specific types of cancer, neurological disorders, and viral infections. Additionally, further studies could investigate the compound's pharmacokinetics, toxicity, and potential side effects in vivo. Finally, the development of more efficient synthesis methods for the compound could also be explored.
In conclusion, this compound is a promising compound that has shown potential for use in various therapeutic applications. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations.

Synthesis Methods

The synthesis of 3-[5-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-1,3,4-thiadiazol-2-yl]-1,2-oxazole involves the reaction of 1,2-oxazole-5-carboxylic acid with thionyl chloride to produce 2-chloro-1,3-oxazole-5-carbonyl chloride. This intermediate is then reacted with 2-amino-2-(phenoxymethyl)pyrrolidine and sodium azide to produce the final product.

Scientific Research Applications

The compound 3-[5-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-1,3,4-thiadiazol-2-yl]-1,2-oxazole has been studied for its potential therapeutic applications in various fields such as cancer research, neurological disorders, and infectious diseases.

Properties

IUPAC Name

3-[5-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-1,3,4-thiadiazol-2-yl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-2-6-13(7-3-1)21-11-12-5-4-9-20(12)16-18-17-15(23-16)14-8-10-22-19-14/h1-3,6-8,10,12H,4-5,9,11H2/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDUSXQDVIMTNBB-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NN=C(S2)C3=NOC=C3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C2=NN=C(S2)C3=NOC=C3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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